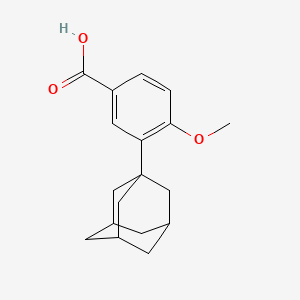

3-(1-Adamantyl)-4-methoxybenzoic acid

Vue d'ensemble

Description

“3-(1-Adamantyl)-4-methoxybenzoic acid” is a compound that features an adamantyl group, which is a polycyclic hydrocarbon known for its unique structural, biological, and stimulus-responsive properties . The adamantyl group is a fusion of three cyclohexane rings, making the molecule both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal .

Synthesis Analysis

The synthesis of “3-(1-Adamantyl)-4-methoxybenzoic acid” involves several steps. The synthesis scheme includes alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring, O-alkylation of the resulting 2-(1-adamantyl)-4-bromophenol with methyl iodide, coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, and finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate .Molecular Structure Analysis

The molecular structure of “3-(1-Adamantyl)-4-methoxybenzoic acid” is characterized by the fusion of three cyclohexane rings, which is a characteristic feature of the adamantyl group . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .Chemical Reactions Analysis

The key stage in constructing the carbon skeleton of “3-(1-Adamantyl)-4-methoxybenzoic acid” is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments . This is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .Applications De Recherche Scientifique

1. Magnetic Properties and π-Stacking

The compound 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, closely related to 3-(1-Adamantyl)-4-methoxybenzoic acid, demonstrates significant properties in magnetic susceptibility studies. This compound crystallizes as chains of radicals with isolated spin-bearing benzotriazinyl moieties, indicating typical paramagnetic behavior due to non-interacting spins (Constantinides et al., 2016).

2. Antiproliferative and Apoptotic Activities in Cancer Cells

The molecule E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid, derived from a similar compound, exhibits significant apoptotic and antiproliferative activities. It acts as a potent agent against various cancer cell lines, including acute myeloid leukemia and breast, lung, and prostate cancer cells. This compound also inhibits SHP-2 protein-tyrosine phosphatase, which is elevated in some leukemias (Dawson et al., 2007).

3. Synthesis and Applications in Dermatology

A compound closely related to 3-(1-Adamantyl)-4-methoxybenzoic acid, specifically 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, has been synthesized in [14C]-labelled form and is a promising new agent for the treatment of disorders of keratinization (Pilgrim et al., 1991).

4. Interaction with DNA and Potential Therapeutic Applications

6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a compound related to 3-(1-Adamantyl)-4-methoxybenzoic acid, shows significant interaction with DNA. The interaction is stabilized mainly by hydrophobic interactions related to the adamantyl group, making it an interesting compound for therapeutic applications (Milanese et al., 2011).

5. Antimicrobial Activity

Adamantane derivatives, including those structurally similar to 3-(1-Adamantyl)-4-methoxybenzoic acid, have shown potent broad-spectrum antimicrobial activity against various bacteria and the yeast-like pathogenic fungus Candida albicans. This highlights their potential as therapeutic agents in antimicrobial treatments (El-Emam et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “3-(1-Adamantyl)-4-methoxybenzoic acid” and similar compounds could involve further exploration of their unique properties and potential applications. For instance, the Suzuki-Miyaura method, a contemporary method of forming C-C bonds, has been proposed as a key stage in constructing the carbon skeleton of the compound .

Propriétés

IUPAC Name |

3-(1-adamantyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZRMETXJWTWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-4-methoxybenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride](/img/structure/B2630164.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)

![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)

![(Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2630176.png)

![4-[(2,6-Dichlorophenyl)methyl]morpholine](/img/structure/B2630179.png)